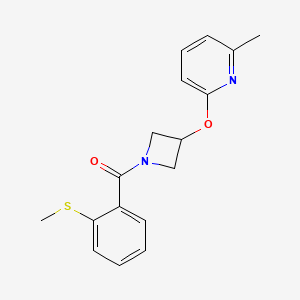
3-Chloro-3-methyl-2-nitroso-1-butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-3-methyl-2-nitrosobutan-1-ol is an organic compound with a unique structure that includes a chloro group, a methyl group, a nitroso group, and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-methyl-2-nitrosobutan-1-ol typically involves the reaction of 3-chloro-3-methyl-2-butanone with nitrous acid. The reaction conditions often require a controlled temperature and pH to ensure the successful formation of the nitroso group. The process can be summarized as follows:
Starting Material: 3-Chloro-3-methyl-2-butanone
Reagent: Nitrous acid (HNO₂)
Conditions: Controlled temperature and pH
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-3-methyl-2-nitrosobutan-1-ol may involve large-scale reactors with precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-3-methyl-2-nitrosobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitroso group can be reduced to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-chloro-3-methyl-2-nitrosobutan-1-one.
Reduction: Formation of 3-chloro-3-methyl-2-aminobutan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Chloro-3-methyl-2-nitrosobutan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-3-methyl-2-nitrosobutan-1-ol involves its interaction with molecular targets such as enzymes and proteins. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-3-methyl-2-butanone: Lacks the nitroso group but shares the chloro and methyl groups.
3-Methyl-2-nitrosobutan-1-ol: Lacks the chloro group but has the nitroso and hydroxyl groups.
3-Chloro-2-nitrosobutan-1-ol: Similar structure but with different positioning of the methyl group.
Uniqueness
3-Chloro-3-methyl-2-nitrosobutan-1-ol is unique due to the presence of both the chloro and nitroso groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
37557-65-6 |
|---|---|
Fórmula molecular |
C5H10ClNO2 |
Peso molecular |
151.59 g/mol |
Nombre IUPAC |
3-chloro-3-methyl-2-nitrosobutan-1-ol |
InChI |
InChI=1S/C5H10ClNO2/c1-5(2,6)4(3-8)7-9/h4,8H,3H2,1-2H3 |
Clave InChI |
QMPHKFQGRQLHGB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(CO)N=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4'-[Butane-1,3-diylbis(oxy)]dibenzaldehyde](/img/structure/B14133623.png)

![Methyl 3-[(ethoxycarbonyl)(ethyl)amino]benzoate](/img/structure/B14133630.png)
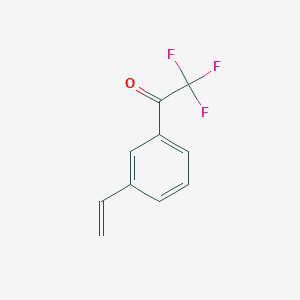
![Benzo[b]thiophen-3-amine,n-phenyl-](/img/structure/B14133643.png)
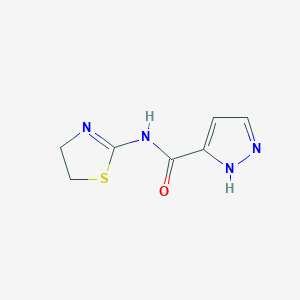

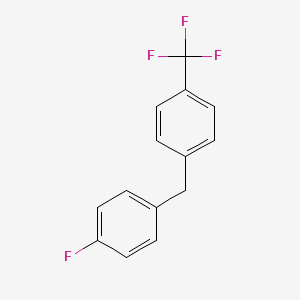
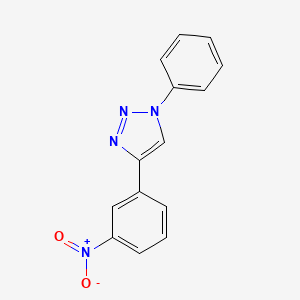
![Tert-butyl 2-amino-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B14133673.png)
![1-[2-(2-Thienyl)ethyl]-3-pyrrolidinemethanamine](/img/structure/B14133682.png)
![3,6-Bis(dibenzo[b,d]furan-2-yl)-9H-carbazole](/img/structure/B14133690.png)
